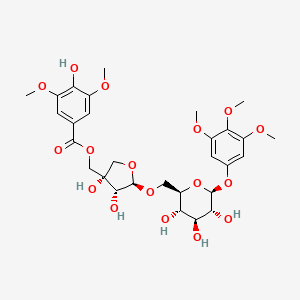

5''-O-Syringoylkelampayoside A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O17/c1-37-15-6-13(7-16(38-2)20(15)30)26(35)43-11-29(36)12-44-28(25(29)34)42-10-19-21(31)22(32)23(33)27(46-19)45-14-8-17(39-3)24(41-5)18(9-14)40-4/h6-9,19,21-23,25,27-28,30-34,36H,10-12H2,1-5H3/t19-,21-,22+,23-,25+,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFLXUHEPVEMKK-UTDQSPDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OCC3C(C(C(C(O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC4=CC(=C(C(=C4)OC)OC)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 5''-O-Syringoylkelampayoside A from Gardenia sootepensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of 5''-O-Syringoylkelampayoside A, a phenolic compound, from the leaves of Gardenia sootepensis. The methodologies outlined herein are based on established principles of natural product chemistry and phytochemical analysis.

Introduction

Gardenia sootepensis Hutch, a plant from the Rubiaceae family, is a source of various bioactive compounds. Among these, this compound has garnered interest for its potential pharmacological activities. This document details a systematic approach to the extraction, fractionation, and purification of this compound, providing a foundation for further research and development.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Gardenia sootepensis should be collected and authenticated by a plant taxonomist. The leaves are then washed, shade-dried, and ground into a coarse powder.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude extract containing this compound.

Protocol:

-

Macerate the dried leaf powder (1 kg) with 80% methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Fractionation of the Crude Extract

The crude methanol extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

-

Suspend the crude methanol extract in distilled water (500 mL).

-

Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (B1210297) (3 x 500 mL).

-

Concentrate each fraction to dryness in vacuo to yield the n-hexane, chloroform, and ethyl acetate fractions. This compound, being a polar glycoside, is expected to be concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.

2.4.1. Column Chromatography

Protocol:

-

Subject the ethyl acetate fraction (10 g) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v).

-

Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2) solvent system and visualizing under UV light (254 nm).

-

Pool the fractions showing a prominent spot corresponding to a phenolic glycoside.

2.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Further purify the pooled fractions by preparative RP-HPLC.

-

Column: C18, 10 µm, 250 x 20 mm.

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B) with 0.1% formic acid.

-

Gradient Program: Start with 10% A, increasing to 40% A over 30 minutes.

-

Flow Rate: 5 mL/min.

-

Detection: UV at 280 nm.

-

Collect the peak corresponding to this compound.

Structure Elucidation

The purified compound is identified as this compound based on spectroscopic data.

-

¹H-NMR and ¹³C-NMR: To determine the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and formula. The molecular formula for this compound is C29H38O17, with a molecular weight of 658.60.[1]

Data Presentation

The following tables summarize representative quantitative data that could be obtained during the isolation process.

| Table 1: Extraction and Fractionation Yields | |

| Parameter | Value |

| Initial Dry Plant Material | 1000 g |

| Crude Methanol Extract Yield | 120 g (12%) |

| n-Hexane Fraction Yield | 15 g |

| Chloroform Fraction Yield | 25 g |

| Ethyl Acetate Fraction Yield | 40 g |

| Table 2: HPLC Analysis of Purified this compound | |

| Parameter | Value |

| Retention Time | (Specific to the analytical method) |

| Purity (by HPLC) | >98% |

Visualizations

The following diagrams illustrate the key workflows in the isolation process.

Caption: Isolation Workflow for this compound.

Caption: Logic of the Preparative HPLC Purification Step.

References

Structure Elucidation of 5''-O-Syringoylkelampayoside A: A Search for Evidence

This technical guide, therefore, addresses the known structure of the parent molecule, Kelampayoside A, as a foundational reference. The elucidation of 5''-O-Syringoylkelampayoside A would require the isolation of the compound and subsequent analysis using modern spectroscopic techniques.

The Parent Compound: Kelampayoside A

Kelampayoside A is a phenolic glycoside that has been identified in various plant species. Its structure consists of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide moiety.

Systematic Name: (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol[1]

Molecular Formula: C₂₀H₃₀O₁₃[1]

Molecular Weight: 478.4 g/mol [1]

The structure of Kelampayoside A is characterized by a β-D-glucopyranosyl unit and a β-D-apiofuranosyl unit. The aglycone is attached to the glucopyranosyl unit, which is further linked to the apiofuranosyl unit.

Hypothetical Structure of this compound

Based on the name "this compound," it can be inferred that a syringoyl group is attached to the 5''-position of the apiofuranosyl sugar moiety of Kelampayoside A. The syringoyl group is derived from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).

The proposed structure would therefore be Kelampayoside A with a syringoyl ester linkage at the primary alcohol of the apiofuranose sugar.

Prospective Structure Elucidation Workflow

The definitive structure elucidation of this compound would necessitate a series of experimental procedures. The following represents a standard workflow for such a task.

Caption: A generalized workflow for the isolation and structure elucidation of a natural product.

Expected Spectroscopic Data

While no specific data is available, one can predict the key spectroscopic features that would confirm the structure of this compound.

Mass Spectrometry (MS):

-

An accurate mass measurement by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be crucial to determine the molecular formula. The expected mass would be that of Kelampayoside A plus the mass of a syringoyl moiety (C₉H₈O₄) minus the mass of water.

-

Tandem MS (MS/MS) experiments would show fragmentation patterns corresponding to the loss of the syringoyl group, the apiofuranosyl unit, the glucopyranosyl unit, and the trimethoxyphenyl aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the protons of the trimethoxyphenyl group, the two sugar units, and the syringoyl group would be observed. The presence of two aromatic protons for the syringoyl group and two for the trimethoxyphenyl group would be characteristic. The downfield shift of the H-5'' protons of the apiofuranose unit would indicate the site of acylation.

-

¹³C NMR: The spectrum would show signals for all carbons in the molecule. The carbonyl carbon of the syringoyl ester would be a key signal in the downfield region (around 165-170 ppm).

-

2D NMR (COSY, HSQC, HMBC): These experiments would be essential to establish the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each structural unit (aglycone, sugars, syringoyl group).

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This would be the most critical experiment to connect the different structural fragments. Key HMBC correlations would be expected from the H-5'' protons of the apiofuranose to the carbonyl carbon of the syringoyl group, from the anomeric proton of the apiofuranose to C-6 of the glucose, and from the anomeric proton of the glucose to the aglycone.

-

The following diagram illustrates the key hypothetical HMBC correlations that would be expected to confirm the structure.

Caption: Key hypothetical HMBC correlations for this compound.

Conclusion

The elucidation of the complete and unambiguous structure of this compound awaits its isolation and comprehensive spectroscopic analysis. The information on the parent compound, Kelampayoside A, provides a strong foundation for predicting the structural features of this derivative. The application of modern analytical techniques, particularly 2D NMR and high-resolution mass spectrometry, will be indispensable in confirming the proposed structure and determining its stereochemistry. Researchers and drug development professionals interested in this compound should focus on its isolation from a natural source or its chemical synthesis to enable detailed characterization.

References

5''-O-Syringoylkelampayoside A chemical structure and properties

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the chemical structure and properties of 5''-O-Syringoylkelampayoside A, a naturally occurring phenolic compound.

Chemical Structure and Properties

This compound is a complex glycoside. Its structure is characterized by a central kelampayoside A core, which is substituted with a syringoyl group. Kelampayoside A itself is comprised of a 3,4,5-trimethoxyphenyl aglycone linked to a disaccharide unit of apiose and glucose. The syringoyl moiety, derived from syringic acid, is attached at the 5'' position of the apiose sugar.

Chemical Identity:

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1014974-98-1[1][2] |

| Molecular Formula | C29H38O17[2][3] |

| Molecular Weight | 658.60 g/mol [2][3] |

| Compound Class | Phenols[1][2] |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Powder[4] | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Purity | >98% | BioCrick[1] |

Properties of Kelampayoside A (Core Structure):

| Property | Value |

| Molecular Formula | C20H30O13[5] |

| Molecular Weight | 478.4 g/mol [5] |

| Melting Point | 132 - 134 °C[5] |

| Boiling Point | 685.6 °C at 760 mmHg |

| Flash Point | 368.4 °C |

| Density | 1.41 g/cm3 |

Biological Activity and Potential Applications

This compound has been isolated from Gardenia sootepensis.[2][6] While specific biological activities for this compound are not extensively documented, its structural class as a phenolic glycoside suggests potential antioxidant and anti-inflammatory properties.

The parent compound, kelampayoside A, has been noted for its anti-inflammatory, antioxidant, and cytotoxic activities against cancer cells.[7] These properties position kelampayoside A and its derivatives as interesting candidates for further investigation in drug discovery programs targeting inflammation, oxidative stress-related diseases, and oncology.[7] The addition of the syringoyl group in this compound may modulate these biological activities, a hypothesis that warrants experimental validation.

Logical Relationship of Structural Components

The following diagram illustrates the constituent parts of the this compound molecule.

Hypothetical Experimental Workflow for Isolation and Characterization

A general workflow for the isolation and characterization of natural products like this compound from a plant source is depicted below. This process typically involves extraction, fractionation, purification, and structural elucidation.

Conclusion

This compound is a phenolic glycoside with a well-defined chemical structure. While specific biological and pharmacological data for this compound are limited, its structural relationship to kelampayoside A suggests potential for anti-inflammatory and antioxidant activities. Further research is necessary to fully elucidate its biological functions and therapeutic potential. The methodologies and structural information presented in this guide provide a foundational resource for scientists and researchers interested in the exploration of this and related natural products.

References

- 1. This compound | CAS:1014974-98-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biocrick.com [biocrick.com]

- 5. Kelampayoside A | C20H30O13 | CID 10552637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cas 87562-76-3,kelampayoside A | lookchem [lookchem.com]

The Natural Provenance of 5''-O-Syringoylkelampayoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source, isolation, and potential biological significance of the phenolic compound 5''-O-Syringoylkelampayoside A. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Distribution

The primary identified natural source of this compound is the plant species Gardenia sootepensis. This plant belongs to the family Rubiaceae and is a source of various bioactive molecules. While the Callicarpa genus is rich in diverse phytochemicals, including flavonoids and terpenoids, current literature specifically points to Gardenia sootepensis for the isolation of this particular syringoyl glycoside.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the specific yield or concentration of this compound from Gardenia sootepensis. Further investigation through targeted phytochemical analysis would be required to establish these parameters.

| Compound | Natural Source | Plant Part | Yield/Concentration | Reference |

| This compound | Gardenia sootepensis | Not Specified | Data Not Available |

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of this compound has not been published, a representative methodology can be constructed based on established techniques for the extraction of phenolic and flavonoid glycosides from plant materials, particularly from the Gardenia genus.

Extraction

-

Plant Material Preparation: Air-dry the plant material of Gardenia sootepensis (e.g., leaves, stems) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or a methanol-water mixture (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This compound, being a polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: Subject the enriched fraction to column chromatography on a silica (B1680970) gel stationary phase. Elute the column with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol (e.g., chloroform:methanol gradient). Collect fractions and monitor them by thin-layer chromatography (TLC).

Purification

-

Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating phenolic compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a C18 column using a gradient of acetonitrile (B52724) and water as the mobile phase.

Characterization

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the isolated compound using high-resolution mass spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

Due to the lack of specific studies on the biological activity of this compound, a hypothetical signaling pathway is proposed based on the known activities of the structurally related syringoyl glycoside, syringin. Syringin has been shown to modulate inflammatory and bone formation pathways.

Caption: Hypothetical signaling pathways potentially modulated by a syringoyl glycoside.

The Putative Biosynthesis of 5''-O-Syringoylkelampayoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5''-O-Syringoylkelampayoside A is a complex phenolic glycoside with potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established knowledge of phenylpropanoid and glycoside metabolism in plants. Due to the absence of specific research on this pathway, the proposed route is inferred from the biosynthesis of its constituent moieties: the aglycone antiarol (3,4,5-trimethoxyphenol), the disaccharide (apiose and glucose), and the syringoyl group. This document provides a framework for future research, including proposed enzymatic steps, illustrative quantitative data, and general experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Precursors: Biosynthesis of the aglycone antiarol and the acyl donor syringic acid via the shikimate and phenylpropanoid pathways.

-

Assembly of Kelampayoside A: Glycosylation of the antiarol aglycone to form kelampayoside A.

-

Final Acylation: Esterification of kelampayoside A with an activated syringic acid derivative to yield the final product.

Biosynthesis of Syringic Acid

Syringic acid is a well-characterized product of the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

-

Pathway Diagram:

Caption: Putative biosynthetic pathway of syringic acid from L-phenylalanine.

Putative Biosynthesis of Antiarol (3,4,5-Trimethoxyphenol)

The biosynthesis of the antiarol aglycone is not explicitly documented. A plausible route is from gallic acid, which itself can be derived from the shikimate pathway. Subsequent methylation would yield antiarol.

-

Pathway Diagram:

Caption: Putative biosynthetic pathway of antiarol from 3-dehydroshikimic acid.

Assembly of this compound

This stage involves the sequential glycosylation of antiarol and the final acylation.

-

Pathway Diagram:

Caption: Proposed final assembly of this compound.

Quantitative Data (Illustrative)

As no experimental data for this specific pathway is available, the following table presents hypothetical kinetic parameters for the key enzymes involved. This serves as a template for future experimental design and data presentation.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| O-Methyltransferase (OMT) | Gallic Acid, SAM | 50 | 0.5 | 1.0 x 10⁴ |

| UGT1 | Antiarol, UDP-Glucose | 100 | 1.2 | 1.2 x 10⁴ |

| UAT1 | Antiarol-glucoside, UDP-Apiose | 75 | 0.8 | 1.1 x 10⁴ |

| BAHD Acyltransferase | Kelampayoside A, Syringoyl-CoA | 25 | 2.5 | 1.0 x 10⁵ |

SAM: S-adenosyl methionine

Experimental Protocols

The elucidation of this putative pathway requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for the characterization of the key enzyme classes.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: Perform RNA-seq on tissues of an Actinidia species known to produce this compound. Identify candidate genes (OMTs, UGTs, BAHD acyltransferases) that are highly expressed in these tissues.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).

Heterologous Expression and Purification of Recombinant Enzymes

-

Expression: Transform the expression constructs into a suitable host (E. coli, Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

In Vitro Enzyme Assays

-

Workflow Diagram:

Caption: General workflow for in vitro enzyme assays.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the acceptor substrate (antiarol or antiarol-glucoside), the UDP-sugar donor (UDP-glucose or UDP-apiose), MgCl₂, and purified enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time.

-

Quenching and Analysis: Stop the reaction by adding an equal volume of methanol. Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of the glycosylated product.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.0), the acceptor substrate (kelampayoside A), the acyl donor (syringoyl-CoA), and the purified enzyme.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C).

-

Quenching and Analysis: Stop the reaction and analyze the formation of this compound by HPLC or LC-MS as described for the GT assay.

Conclusion

This technical guide provides a putative biosynthetic pathway for this compound, based on established principles of plant secondary metabolism. The proposed pathway, along with the illustrative data and generalized experimental protocols, serves as a foundational resource for researchers aiming to elucidate and engineer the biosynthesis of this and related natural products. Further research, including the identification and characterization of the specific enzymes from a producing organism, is necessary to validate and refine this proposed pathway.

Spectroscopic Analysis of 5''-O-Syringoylkelampayoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Syringoylkelampayoside A is a phenolic glycoside isolated from the plant Gardenia sootepensis. As a natural product, its complete structural elucidation and characterization are paramount for further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic methodologies typically employed for the analysis of such compounds. While the specific raw data for this compound is not publicly available in the cited literature, this document outlines the standard experimental protocols and data interpretation workflows used in its structural determination.

Data Presentation

While specific quantitative NMR and MS data for this compound are not available in the public domain, the following tables represent the typical format for presenting such data for a novel natural product.

Table 1: Hypothetical ¹H NMR (Nuclear Magnetic Resonance) Data for this compound (in a suitable solvent, e.g., CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| H-2' | 7.05 | s | |

| H-6' | 7.05 | s | |

| OMe-3', 5' | 3.85 | s | |

| Glycosidic Moiety | |||

| H-1'' | 4.85 | d | 7.5 |

| H-2'' | 3.50 | m | |

| H-3'' | 3.60 | m | |

| H-4'' | 3.45 | m | |

| H-5'' | 4.50 | m | |

| H-6''a | 3.90 | dd | 12.0, 2.5 |

| H-6''b | 3.70 | dd | 12.0, 5.5 |

| Syringoyl Moiety | |||

| H-2''' | 7.30 | s | |

| H-6''' | 7.30 | s | |

| OMe-3''', 5''' | 3.95 | s |

Table 2: Hypothetical ¹³C NMR Data for this compound (in a suitable solvent, e.g., CD₃OD)

| Position | δC (ppm) |

| Aglycone Moiety | |

| C-1' | 135.0 |

| C-2' | 108.0 |

| C-3' | 155.0 |

| C-4' | 140.0 |

| C-5' | 155.0 |

| C-6' | 108.0 |

| OMe-3', 5' | 56.5 |

| Glycosidic Moiety | |

| C-1'' | 104.0 |

| C-2'' | 75.0 |

| C-3'' | 78.0 |

| C-4'' | 71.5 |

| C-5'' | 76.0 |

| C-6'' | 64.0 |

| Syringoyl Moiety | |

| C-1''' | 122.0 |

| C-2''' | 110.0 |

| C-3''' | 149.0 |

| C-4''' | 142.0 |

| C-5''' | 149.0 |

| C-6''' | 110.0 |

| C=O | 168.0 |

| OMe-3''', 5''' | 57.0 |

Table 3: Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Calculated m/z | Molecular Formula |

| ESI-MS (Positive) | TOF or Orbitrap | [M+Na]⁺ | [C₂₉H₃₈O₁₇+Na]⁺ | C₂₉H₃₈O₁₇ |

| HR-ESI-MS (Positive) | TOF or Orbitrap | [M+H]⁺ | [C₂₉H₃₈O₁₇+H]⁺ | C₂₉H₃₈O₁₇ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for the structural elucidation of a natural product like this compound.

1. Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Gardenia sootepensis) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), at room temperature.

-

Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents like dichloromethane (B109758) and ethyl acetate. The resulting fractions are concentrated under reduced pressure.

-

Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification. This often includes:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments are performed at a constant temperature (e.g., 25 °C):

-

1D NMR: ¹H NMR and ¹³C NMR (with proton decoupling).

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

-

-

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The analysis is conducted in both positive and negative ion modes to obtain the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The high resolution and accuracy of the mass analyzer allow for the determination of the elemental composition and thus the molecular formula of the compound.

-

Tandem MS (MS/MS): To gain further structural information, fragmentation of the parent ion is induced (e.g., by collision-induced dissociation - CID), and the resulting fragment ions are analyzed. This can help to identify the different structural moieties within the molecule, such as the aglycone, the sugar units, and the acyl group.

Mandatory Visualization

Caption: Workflow for the isolation and structural elucidation of a natural product.

This comprehensive guide outlines the standard procedures and data presentation formats essential for the spectroscopic analysis of natural products like this compound. These methodologies are fundamental for researchers in natural product chemistry, pharmacology, and drug development.

An In-Depth Technical Guide to 5''-O-Syringoylkelampayoside A: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5''-O-Syringoylkelampayoside A is a phenolic glycoside isolated from the plant Gardenia sootepensis Hutch. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and analysis of its constituent parts. Furthermore, it explores the potential biological activities of this compound based on the known therapeutic effects of related molecules, particularly its syringic acid moiety. This technical guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₈O₁₇ | [1][2] |

| Molecular Weight | 658.6 g/mol | [1][2] |

| CAS Number | 1014974-98-1 | [1] |

| Physical State | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [3] |

Spectral Data Analysis

Detailed spectral data for this compound is not yet published. However, based on its structural components—a kelampayoside A core and a syringoyl group—the expected NMR and mass spectrometry characteristics can be inferred. Commercial suppliers indicate that the compound's structure is confirmed by NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the syringoyl group, typically appearing as a singlet in the δ 7.0-7.5 ppm region. The methoxy (B1213986) groups (-OCH₃) on the syringoyl moiety would exhibit a sharp singlet around δ 3.8-4.0 ppm. The sugar protons of the kelampayoside A moiety would resonate in the upfield region of δ 3.0-5.5 ppm, with anomeric protons appearing at the lower field end of this range.

¹³C-NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the ester group around δ 165-170 ppm. The aromatic carbons of the syringoyl group would appear in the δ 105-150 ppm range. The methoxy group carbons would resonate at approximately δ 56 ppm. The sugar carbons of the kelampayoside A moiety would be observed in the δ 60-110 ppm region.

Mass Spectrometry (MS) (Anticipated)

The mass spectrum of this compound would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to its molecular weight of 658.6. Fragmentation analysis would likely reveal the loss of the syringoyl group (198 Da) and subsequent fragmentation of the kelampayoside A sugar backbone.

Experimental Protocols

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been published, general methods for isolating phenolic glycosides from plant materials are well-established. These typically involve the following steps:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Gardenia sootepensis) is extracted with a suitable solvent, often methanol (B129727) or ethanol, at room temperature or with gentle heating.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenolic glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fraction is then subjected to various chromatographic techniques for further purification. These may include:

-

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex LH-20, with a gradient elution system of solvents like chloroform-methanol or ethyl acetate-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

-

The purity of the isolated this compound is typically assessed by HPLC, and its structure is confirmed by NMR and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, the presence of the syringic acid moiety provides a strong indication of its potential therapeutic effects, particularly in the areas of antioxidant and anti-inflammatory action.

Antioxidant Activity

Syringic acid is a well-documented antioxidant. Its mechanism of action involves scavenging free radicals and activating the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. It is plausible that this compound shares these properties.

Potential Antioxidant Signaling Pathway:

Anti-inflammatory Activity

Syringic acid also exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators by downregulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Potential Anti-inflammatory Signaling Pathway:

References

An In-depth Technical Guide to 5''-O-Syringoylkelampayoside A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and analytical methodologies related to 5''-O-Syringoylkelampayoside A, a notable phenylpropanoid glycoside. The information is intended to support research and development activities in phytochemistry and drug discovery.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. This data is essential for analytical chemistry, including mass spectrometry and quantitative analysis.

| Property | Value |

| Molecular Formula | C₂₉H₃₈O₁₇ |

| Molecular Weight | 658.6 g/mol [1][2][3] |

| CAS Number | 1014974-98-1[1][2] |

| Compound Type | Phenols, Phenylpropanoid Glycoside[1] |

Experimental Protocols

While specific isolation protocols for this compound are proprietary or not widely published, a general methodology for the extraction, isolation, and characterization of phenylpropanoid glycosides from plant material is presented below. This protocol is based on established phytochemical techniques.

Objective: To isolate and characterize phenylpropanoid glycosides, such as this compound, from a plant source.

2.1. Stage 1: Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature to a constant weight. Grind the dried material into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material in a solvent of medium polarity, such as methanol (B129727) or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation. The solvent choice is critical for efficiently extracting glycosides.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper or a sintered glass funnel to separate the extract from the solid plant residue.[1] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[1]

2.2. Stage 2: Fractionation and Purification

-

Solvent-Solvent Partitioning: Redissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Phenylpropanoid glycosides are typically enriched in the ethyl acetate or n-butanol fractions.

-

Column Chromatography: Subject the enriched fraction to column chromatography using a stationary phase like silica (B1680970) gel.

-

Elution: Begin elution with a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) and gradually increase the polarity by introducing a more polar solvent like methanol.[1]

-

Fraction Collection: Collect the eluate in numerous small fractions.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the compound of interest (as determined by Thin Layer Chromatography) and subject them to preparative HPLC, often using a C18 reversed-phase column with a methanol/water or acetonitrile/water gradient.

2.3. Stage 3: Structure Elucidation

-

Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HR-MS) on the purified compound to determine its exact molecular weight and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure determination, acquire a suite of NMR spectra:

-

1D NMR: ¹H and ¹³C spectra to identify the types and numbers of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity between protons and carbons, thereby piecing together the molecule's structure, including the nature of the sugar moieties and the location of the syringoyl group.[1]

-

Visualizations

3.1. General Experimental Workflow

The following diagram illustrates a standard workflow for the isolation and identification of a target natural product like this compound from a plant source.

3.2. Molecular Component Relationship

This compound is a complex glycoside. The diagram below illustrates the relationship between its core components: Kelampayoside A and the Syringoyl group attached at the 5'' position.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5''-O-Syringoylkelampayoside A

Authored for: Researchers, scientists, and drug development professionals.

Introduction

5''-O-Syringoylkelampayoside A is a phenolic compound that has been isolated from various plant sources. As research into the therapeutic potential of natural products continues to expand, robust and reliable analytical methods for the quantification of such compounds are crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of biological mechanisms.

This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The methodologies described are based on common analytical techniques for similar flavonoid glycosides and provide a strong foundation for method development and validation.

Chemical Structure and Properties

-

IUPAC Name: 3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside[1]

-

Key Structural Features: The molecule contains a syringoyl group, a glucopyranosyl unit, and an apio-furanosyl unit. The presence of multiple hydroxyl and methoxy (B1213986) groups makes the molecule polar. The aromatic rings and carbonyl groups allow for UV detection.

-

Solubility: Soluble in DMSO, Acetonitrile (B52724), Ethyl Acetate, Chloroform, and Dichloromethane.[4]

Recommended Analytical Methods

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma or tissue extracts.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of relatively pure samples or extracts where this compound is a major component.

Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol (B129727), and water.

-

Formic acid (analytical grade).

-

This compound reference standard (>98% purity).

Chromatographic Conditions

| Parameter | Recommended Setting |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm |

Sample Preparation

-

Plant Extracts: Accurately weigh the dried extract and dissolve in methanol. Sonicate for 15 minutes and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.

-

Plasma Samples: Perform a protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 15 minutes at 4 °C. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Calibration Curve

Prepare a stock solution of this compound in methanol (1 mg/mL). From this stock, prepare a series of working standards ranging from 1 to 200 µg/mL by serial dilution with the mobile phase. Inject each standard in triplicate to construct a calibration curve.

Data Presentation: HPLC-UV Method Validation (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Intra-day Precision (RSD%) | < 2.5% |

| Inter-day Precision (RSD%) | < 4.0% |

| Accuracy (Recovery %) | 96.5 - 103.2% |

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex biological matrices.

Instrumentation and Materials

-

LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

-

UPLC/HPLC system.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid (LC-MS grade).

-

This compound reference standard (>98% purity).

-

Internal Standard (IS), e.g., a structurally similar flavonoid glycoside not present in the sample.

Chromatographic Conditions

| Parameter | Recommended Setting |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 657.6 [M-H]⁻ | 197.1 (Syringoyl moiety) | 40 | 25 |

| Internal Standard (e.g., Verbascoside) | 623.6 [M-H]⁻ | 161.1 (Caffeoyl moiety) | 45 | 20 |

Sample Preparation

Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents. The use of an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.

Calibration Curve

Prepare a stock solution of this compound and the internal standard in methanol (1 mg/mL). Prepare a series of working standards containing a fixed concentration of the internal standard and varying concentrations of this compound (e.g., 1 to 500 ng/mL).

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (RSD%) | < 3.0% |

| Inter-day Precision (RSD%) | < 5.0% |

| Accuracy (Recovery %) | 98.1 - 104.5% |

| Matrix Effect (%) | 95 - 105% |

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the quantification of this compound and a logical diagram for analytical method validation.

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for analytical method validation.

References

Application Note: HPLC Analysis of 5''-O-Syringoylkelampayoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5''-O-Syringoylkelampayoside A, a phenolic compound isolated from Gardenia sootepensis. The described protocol is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control, and various research applications. Furthermore, this document outlines a potential signaling pathway associated with the biological activity of related iridoid glycosides, providing context for further investigation into the therapeutic potential of this compound.

Introduction

This compound is a phenolic compound of interest found in Gardenia sootepensis.[1] As with many natural products, accurate and reliable quantification is crucial for standardization, pharmacological studies, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in complex mixtures, such as plant extracts.[2][3] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. Additionally, it explores a potential mechanism of action by illustrating a signaling pathway relevant to the known anti-inflammatory and anti-cancer activities of structurally similar iridoid glycosides.[3][4]

Experimental Protocols

Sample Preparation

Standard Solution:

-

Accurately weigh 1.0 mg of this compound reference standard.

-

Dissolve the standard in 1.0 mL of methanol (B129727) to prepare a stock solution of 1.0 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before HPLC analysis.

Plant Extract Sample:

-

Accurately weigh 1.0 g of dried and powdered Gardenia sootepensis plant material.

-

Add 20 mL of methanol and perform ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5.0 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 column (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min, 15-30% B; 10-25 min, 30-50% B; 25-30 min, 50-15% B; 30-35 min, 15% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD) at 270 nm |

Data Presentation

The following tables summarize the quantitative data obtained from the HPLC analysis of this compound.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 6.25 - 200 | y = 45.821x + 12.345 | 0.9998 |

Table 2: Precision

| Analyte | Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| This compound | 50 | 1.2% | 1.8% |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=3) |

| This compound | 25 | 24.8 | 99.2 | 1.5 |

| 50 | 50.3 | 100.6 | 1.2 | |

| 100 | 98.9 | 98.9 | 1.4 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 0.5 | 1.5 |

Visualization of Experimental Workflow and Signaling Pathway

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Potential Signaling Pathway Inhibition

Compounds from Gardenia species, including iridoid glycosides, have demonstrated anti-inflammatory and anti-cancer activities. A plausible mechanism for these effects is the inhibition of signaling pathways that lead to the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis. The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Potential inhibition of the MAPK/AP-1 signaling pathway.

Conclusion

The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of this compound in plant extracts. The provided protocol and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The illustrated signaling pathway offers a potential avenue for investigating the biological activities of this compound and its therapeutic applications.

References

Application Notes and Protocols for 5''-O-Syringoylkelampayoside A as a Research Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5''-O-Syringoylkelampayoside A as a research standard. This document outlines its potential biological activities, detailed protocols for in vitro evaluation, and data presentation guidelines.

1. Introduction

This compound is a phenolic glycoside isolated from Gardenia sootepensis. Structurally, it comprises a kelampayoside A core with a syringoyl group modification. While direct extensive studies on this compound are limited, its structural components—a syringoyl moiety and a kelampayoside A-like core—suggest a strong potential for anti-inflammatory, antioxidant, and cytotoxic activities. The syringoyl group is characteristic of syringic acid, a phenolic compound with well-documented antioxidant and anti-inflammatory properties, including the modulation of the NF-κB signaling pathway. Kelampayoside A has also been reported to possess anti-inflammatory and antioxidant effects. This makes this compound a promising candidate for investigation in drug discovery and development.

2. Potential Biological Activities and Mechanisms of Action

Based on its chemical structure and the known activities of related compounds, this compound is hypothesized to exhibit the following biological activities:

-

Anti-inflammatory Activity: Likely mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This may involve preventing the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

-

Antioxidant Activity: The phenolic nature of the syringoyl group suggests potent radical scavenging activity. This can be evaluated using standard in vitro antioxidant assays.

-

Cytotoxic Activity: Potential to induce cell death in cancer cell lines, which can be assessed using cytotoxicity assays.

3. Data Presentation

Quantitative data from in vitro assays should be summarized for clear interpretation and comparison. The following tables provide examples of how to present experimental results for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | NO concentration | Data to be determined | Reference value |

| TNF-α Production | RAW 264.7 | TNF-α concentration | Data to be determined | Reference value |

| IL-6 Production | RAW 264.7 | IL-6 concentration | Data to be determined | Reference value |

Table 2: In Vitro Antioxidant Activity of this compound

| Assay | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |

| DPPH Radical Scavenging | % Inhibition | Data to be determined | Reference value |

| ABTS Radical Scavenging | % Inhibition | Data to be determined | Reference value |

Table 3: In Vitro Cytotoxic Activity of this compound

| Cell Line | Assay | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| HeLa (Cervical Cancer) | MTT | Cell Viability | Data to be determined | Reference value |

| MCF-7 (Breast Cancer) | MTT | Cell Viability | Data to be determined | Reference value |

| A549 (Lung Cancer) | MTT | Cell Viability | Data to be determined | Reference value |

4. Experimental Protocols

4.1. General Preparation and Handling

-

Solubility: Phenolic glycosides like this compound are generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Stability: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Protect solutions from light, as phenolic compounds can be light-sensitive.

4.2. In Vitro Anti-inflammatory Activity Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone (B1670325) (positive control)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or dexamethasone for 1 hour.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Nitric Oxide (NO) Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a sodium nitrite (B80452) standard curve.

-

-

TNF-α and IL-6 ELISA:

-

Collect the remaining cell culture supernatant.

-

Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

-

4.3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol measures the antioxidant capacity of this compound to scavenge the stable DPPH free radical.

-

Materials:

-

This compound

-

DPPH

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

-

Protocol:

-

Prepare DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Prepare sample solutions: Prepare a series of concentrations of this compound and ascorbic acid in the same solvent.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The control contains the solvent instead of the sample.

-

4.4. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses the effect of this compound on cell viability.

-

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium with FBS and antibiotics

-

This compound

-

Doxorubicin (B1662922) (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

-

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The control cells are treated with vehicle (e.g., DMSO) only.

-

4.5. Western Blot Analysis of NF-κB Pathway Activation

This protocol is for determining if this compound inhibits the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.

-

Materials:

-

RAW 264.7 cells

-

6-well plates

-

LPS

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for phosphorylation) or 1 hour (for translocation).

-

Protein Extraction:

-

For total protein, lyse cells with RIPA buffer.

-

For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

-

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

-

Application Notes and Protocols for 5''-O-Syringoylkelampayoside A in Cell Culture Experiments

Disclaimer: As of December 2025, there is no publicly available research detailing the use of 5''-O-Syringoylkelampayoside A in cell culture experiments. The following application notes and protocols are hypothetical and constructed based on the known biological activities of its constituent moieties: the syringoyl group (related to syringin (B1682858) and syringic acid) and the kelampayoside A core structure. Researchers should use this information as a preliminary guide and conduct their own dose-response and toxicity studies to validate these protocols for their specific cell lines and experimental conditions.

Introduction

This compound is a phenolic glycoside. While direct studies on this compound are unavailable, its structural components suggest potential biological activities relevant to cell culture research. The syringoyl moiety is found in compounds like syringin and syringic acid, which are known for their antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4][5] The core structure, kelampayoside A, is also suggested to have anti-inflammatory and antioxidant potential.[6] Therefore, this compound is a promising candidate for investigation in studies related to inflammation, oxidative stress, and cancer.

Potential Applications in Cell Culture

-

Anti-inflammatory Studies: Investigation of its ability to reduce the expression of pro-inflammatory cytokines and modulate inflammatory signaling pathways in cell models of inflammation.

-

Antioxidant Activity Assays: Assessment of its capacity to scavenge free radicals and protect cells from oxidative damage induced by various stressors.

-

Cancer Research: Evaluation of its cytotoxic effects on cancer cell lines and its potential to induce apoptosis or inhibit cell proliferation.

-

Neuroprotection Studies: Exploration of its protective effects against neuronal cell death in models of neurodegenerative diseases.

Data Presentation: Predicted Efficacy Based on Related Compounds

The following tables summarize quantitative data from studies on syringin and syringic acid, which may serve as a starting point for estimating the potential effective concentrations of this compound.

Table 1: Predicted Anti-inflammatory and Cytoprotective Concentrations

| Compound | Cell Line | Assay | Effective Concentration | Predicted Effect | Reference |

| Syringin | H9c2 | Cell Viability | 10 - 100 µM | Increased viability after H₂O₂-induced injury | [1][7] |

| Syringin | NHDF | TGFβ Secretion (ELISA) | 25 - 100 µM | Increased TGFβ secretion | [8][9] |

| Syringic Acid | Caco-2 | Cell Viability (CCK-8) | 0.1 - 10 µM | Protection against oxygen-glucose deprivation/reoxygenation injury | [10] |

Table 2: Predicted Anti-cancer Concentrations

| Compound | Cell Line | Assay | IC₅₀/Effective Concentration | Effect | Reference |

| Syringic Acid | SW-480 | MTT Assay | Dose-dependent inhibition | Inhibition of cell proliferation | [4] |

| Syringic Acid | AGS | Cell Viability | 25 - 30 µg/mL | Induction of apoptosis | [11][12] |

| Syringic Acid | SW1116, SW837 | Antimitogenic Assay | IC₅₀ = 0.95-1.2 mg/mL | Inhibition of mitosis in cancer cells with low cytotoxicity to normal fibroblasts | [13] |

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments based on methodologies used for syringin and syringic acid.

4.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

-

Materials:

-

Target cell line (e.g., SW-480 for cancer, H9c2 for cytoprotection)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. Suggested starting concentrations could range from 1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

4.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis.

-

Materials:

-

Target cancer cell line (e.g., AGS)

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., based on IC₅₀ values from the MTT assay) for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

4.3. Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate the effect of this compound on key signaling proteins.

-

Materials:

-

Target cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p-AKT, p-mTOR, NF-κB, cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the activities of syringin and syringic acid.

References

- 1. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ffhdj.com [ffhdj.com]

- 6. Cas 87562-76-3,kelampayoside A | lookchem [lookchem.com]

- 7. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syringin (Sinapyl Alcohol 4-O-Glucoside) Improves the Wound Healing Capacity of Fibroblasts and Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protective effects of syringic acid on inflammation, apoptosis and intestinal barrier function in Caco-2 cells following oxygen-glucose deprivation/reoxygenation-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]

- 13. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Studies Using 5''-O-Syringoylkelampayoside A

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Application Notes and Protocols for In Vivo Studies of 5''-O-Syringoylkelampayoside A

Introduction

This document provides a detailed overview of the application of this compound in in vivo research settings. This compound is a natural phenolic compound isolated from Gardenia sootepensis.[1] While in vivo studies specifically investigating this compound are not yet available in the public domain, this document outlines hypothetical experimental designs and protocols based on the known biological activities of structurally similar phenolic compounds. The following sections offer guidance on potential therapeutic areas to explore, suggested animal models, and detailed experimental workflows.

Hypothetical Therapeutic Applications and Experimental Designs

Based on the characteristics of analogous natural phenols, this compound holds potential for investigation in several research areas. The following table outlines possible applications and corresponding experimental designs.

| Therapeutic Area | Proposed In Vivo Model | Key Outcome Measures | Justification |

| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-induced systemic inflammation in mice | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum; Histopathological analysis of lung and liver tissue. | Phenolic compounds often exhibit anti-inflammatory properties. This model is a standard for screening anti-inflammatory agents. |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) model of ischemic stroke in rats | Infarct volume measurement; Neurological deficit scoring; Assessment of oxidative stress markers in brain tissue. | The antioxidant potential of phenolic compounds may confer protection against ischemia-reperfusion injury in the brain. |

| Metabolic Disease | High-fat diet-induced obesity and insulin (B600854) resistance in mice | Glucose tolerance tests; Insulin tolerance tests; Measurement of serum lipid profiles; Histological analysis of liver for steatosis. | Many natural phenols have demonstrated beneficial effects on metabolic parameters. |

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the aforementioned experimental designs.

Protocol 1: Evaluation of Anti-inflammatory Activity